molecular formula C14H14Cl2N2O2 B3451032 5-(2,4-dichlorophenyl)-N,N-diethyl-3-isoxazolecarboxamide

5-(2,4-dichlorophenyl)-N,N-diethyl-3-isoxazolecarboxamide

Cat. No. B3451032
M. Wt: 313.2 g/mol
InChI Key: VZNIRVRYGJEJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dichlorophenyl)-N,N-diethyl-3-isoxazolecarboxamide, commonly known as A-84543, is a synthetic compound that belongs to the isoxazole class of drugs. It has been extensively studied for its potential use in the treatment of various neurological disorders, including pain and addiction. A-84543 is a potent and selective agonist of the alpha-7 nicotinic acetylcholine receptor (α7nAChR), which is a key target for the development of novel therapeutics.

Mechanism of Action

A-84543 is a potent and selective agonist of the α7nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7nAChR by A-84543 leads to the influx of calcium ions into the neuron, which triggers a cascade of intracellular signaling events that ultimately result in the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects
A-84543 has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, neuroprotection, and anti-inflammatory effects. It has also been shown to increase the release of acetylcholine in the brain, which may contribute to its cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of A-84543 for lab experiments is its high potency and selectivity for the α7nAChR, which allows for precise modulation of this receptor. However, one limitation is that A-84543 has a relatively short half-life, which may make it difficult to maintain consistent levels of the drug in vivo.

Future Directions

There are a number of potential future directions for research on A-84543, including the development of more potent and selective agonists of the α7nAChR, as well as the investigation of its potential use in the treatment of other neurological disorders such as depression and anxiety. Additionally, further research is needed to elucidate the precise mechanisms underlying A-84543's cognitive-enhancing effects, as well as its potential as a non-opioid analgesic.

Scientific Research Applications

A-84543 has been extensively studied for its potential use in the treatment of various neurological disorders, including pain, addiction, and cognitive impairment. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. A-84543 also has potential as a non-opioid analgesic, with studies demonstrating its effectiveness in reducing pain in animal models of neuropathic and inflammatory pain.

properties

IUPAC Name

5-(2,4-dichlorophenyl)-N,N-diethyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c1-3-18(4-2)14(19)12-8-13(20-17-12)10-6-5-9(15)7-11(10)16/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNIRVRYGJEJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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